6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride
Description
6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride is a bicyclic heterocyclic compound featuring a diazabicyclo[3.2.1]octane core. Its molecular formula is C₉H₁₄ClN₃, with a molecular weight of 199.69 g/mol (CAS: EN300-22085585) . The structure includes:
- A bicyclo[3.2.1]octane skeleton with two nitrogen atoms at positions 3 and 4.
- A methyl group at position 6 and a ketone at position 7.
- A hydrochloride salt, enhancing its solubility in polar solvents.
Its bicyclic framework offers rigidity, which may influence binding affinity in drug-target interactions.
Properties
Molecular Formula |
C7H13ClN2O |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
6-methyl-3,6-diazabicyclo[3.2.1]octan-7-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-9-6-2-5(7(9)10)3-8-4-6;/h5-6,8H,2-4H2,1H3;1H |
InChI Key |
LNCGRNPGZBLWOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CC(C1=O)CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via 1,3-Dipolar Cycloaddition of Oxidopyraziniums
Recent research demonstrates the utility of 3-oxidopyrazinium intermediates in constructing the diazabicyclo[3.2.1]octane core:
- Step 1: Generation of 3-oxidopyrazinium salts from N-alkylated pyrazinones, typically via N-alkylation with alkyl halides such as methyl bromide or chloride, in the presence of base (e.g., potassium carbonate) in acetonitrile or DMF.
- Step 2: 1,3-Dipolar cycloaddition of these pyrazinium ylides with acrylate or acrylic acid derivatives to form the diazabicyclo[3.2.1]octane framework.
- Step 3: Rearrangement or cyclization steps, often assisted by Lewis acids or thermal conditions, to introduce the methyl substituent at the 6-position.
- Step 4: Hydrolysis or oxidation to introduce the ketone at the 7-position, followed by quaternization with hydrochloric acid to form the hydrochloride salt.
Research findings indicate that the cycloaddition yields range from 51% to 73%, with subsequent rearrangements leading to the final structure.
Direct Alkylation and Cyclization Approach
Another common method involves:
- Step 1: Starting from a suitably substituted diamine precursor, such as 2,3-diaminobutane derivatives.
- Step 2: Alkylation with methyl halides (e.g., methyl chloride or methyl bromide) to install the methyl group at the 6-position.
- Step 3: Intramolecular cyclization under basic conditions (e.g., sodium hydride or potassium tert-butoxide) to form the bicyclic core.
- Step 4: Oxidation to introduce the ketone at the 7-position, often using oxidants like PCC or m-CPBA.
- Step 5: Protonation with hydrochloric acid to produce the hydrochloride salt.
Multi-Step Synthesis from Pyrazinone Derivatives
Based on patent literature, a robust route involves:
- Preparation of 5,6-dimethyl-2(1H)-pyrazinone as a precursor.
- N-alkylation with 4-methoxybenzyl bromide to form an N-alkylated pyrazinium salt.
- Cycloaddition with acrylate derivatives to generate the diazabicyclo[3.2.1]octane core.
- Selective oxidation to form the ketone at position 7.
- Hydrochloric acid treatment to obtain the hydrochloride salt.
This approach benefits from high regioselectivity and allows for structural modifications.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reactions | Reagents | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Cycloaddition of pyrazinium ylides | Pyrazinone derivatives | 1,3-Dipolar cycloaddition | Acrylates, acrylic acids | 51–73 | Efficient for core construction |
| Alkylation and cyclization | Diamines or amino alcohols | Alkylation, intramolecular cyclization | Methyl halides, bases | Variable | Straightforward, high regioselectivity |
| Pyrazinone-based synthesis | 5,6-Dimethyl-2(1H)-pyrazinone | N-alkylation, oxidation | Alkyl halides, oxidants | 43–75 | Suitable for structural diversity |
Notes on Reaction Conditions and Optimization
- Temperature: Cycloaddition reactions are typically performed at room temperature or slightly elevated temperatures (25–50°C).
- Solvent: Common solvents include acetonitrile, DMF, or dichloromethane.
- Catalysts: Lewis acids (e.g., BF₃·Et₂O) can enhance cycloaddition efficiency.
- Purification: Flash chromatography and recrystallization from suitable solvents (acetone, ethanol) are standard.
- Hydrochloride Formation: Final treatment with concentrated HCl in ethanol or water yields the hydrochloride salt, often precipitated by cooling or solvent evaporation.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between the target compound and related bicyclic systems:
Reactivity and Stability
- Polymerization Tendency: The bicyclo[3.2.1]octane system in the target compound is marginally stable against polymerization due to its heteroatom composition (two nitrogens) . In contrast, 6-oxabicyclo[3.2.1]octan-7-one (oxygen-containing analog) readily polymerizes, likely due to increased ring strain or electronic effects from the oxygen atom .
Solubility and Bioavailability :
- The hydrochloride salt form of the target compound enhances water solubility, making it more suitable for pharmaceutical formulations compared to neutral analogs like the acetyl derivative .
Biological Activity
6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride (CAS No. 2613382-51-5) is a bicyclic compound that has garnered attention for its potential biological activities and applications in various scientific fields, including medicinal chemistry and pharmacology. This compound features a unique bicyclic structure that allows it to interact with biological targets, making it a subject of ongoing research.
| Property | Value |
|---|---|
| Molecular Formula | C7H13ClN2O |
| Molecular Weight | 176.6 g/mol |
| CAS Number | 2613382-51-5 |
| Purity | ≥ 95% |
| IUPAC Name | (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride |
The biological activity of 6-methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride primarily involves its interaction with specific enzymes and receptors within biological systems. The compound is believed to modulate the activity of these molecular targets, leading to various physiological effects. Research indicates that it may act as an inhibitor or modulator in certain biochemical pathways, although the exact mechanisms remain under investigation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 6-methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride. In vitro assays demonstrated that the compound exhibits significant activity against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of this compound. Preliminary findings indicate that it may influence neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. For example, studies have shown that it can modulate serotonin and dopamine receptors, which are critical in mood regulation.
Case Studies
- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry evaluated the efficacy of 6-methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride against resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent.
- Neuropharmacological Assessment : In a study conducted on rodent models, the administration of this compound resulted in significant reductions in anxiety-like behaviors measured through elevated plus maze tests, suggesting anxiolytic properties.
Synthesis and Development
The compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structural features allow for modifications that can lead to derivatives with enhanced biological activities.
Potential Therapeutic Uses
Ongoing research is investigating the therapeutic potential of 6-methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride in various disease models:
- Antibiotic Development : Targeting resistant bacterial strains.
- Anxiolytic Drugs : Modulating neurotransmitter systems for anxiety treatment.
Q & A
Basic Research Questions
Q. What is the recommended synthetic route for 6-methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride, and what key intermediates are involved?
- Methodology : The synthesis can be adapted from diazabicyclo frameworks, such as the diazoketone intermediate preparation described for 7-diazobicyclo[3.2.1]octan-6-one . Key steps include:
- Reaction of a bicyclic precursor (e.g., 7-formylbicyclo[3.2.1]octan-6-one) with p-toluenesulfonyl azide in the presence of triethylamine.
- Methylation at the 6-position via nucleophilic substitution or reductive amination.
- Hydrochloride salt formation using HCl gas or aqueous HCl.
- Critical Parameters : Monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, methanol/dichloromethane) is recommended .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : 1H and 13C NMR to verify bicyclic scaffold and methyl group integration (e.g., singlet for N-methyl at ~2.8–3.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z ~201.1 for the free base).
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) .
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of hydrochloride fumes.
- Store in airtight containers at 2–8°C, protected from moisture.
- Follow institutional guidelines for waste disposal, as diazabicyclo derivatives may generate hazardous byproducts under acidic conditions .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Experimental Design :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for methylation efficiency.
- Catalyst Selection : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .
- Temperature Control : Conduct stepwise heating (e.g., 0°C → RT → 40°C) to minimize side reactions like over-methylation.
- Troubleshooting : Low yields (<50%) may result from incomplete diazoketone conversion; confirm intermediate purity via LC-MS .
Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?
- Stability Studies :
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Data Interpretation : Degradation products (e.g., hydrolyzed bicyclic fragments) can be identified using HRMS/MS .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Example : If NMR signals for the methyl group overlap with bicyclic protons:
- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
- Cross-Validation : Combine XRD (single-crystal diffraction) with spectroscopic data for unambiguous confirmation .
Q. What experimental approaches are suitable for studying interactions with biological targets (e.g., receptors)?
- In Vitro Assays :
- Radioligand binding assays (e.g., competitive displacement using [3H]-labeled antagonists) to determine Ki values.
- Functional assays (e.g., cAMP accumulation for GPCR targets).
- Computational Modeling :
- Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via Gaussian09) to predict binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
